molecular formula C7H11F2NO B6186868 [4-(difluoromethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methanol CAS No. 2639445-09-1

[4-(difluoromethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methanol

Cat. No.: B6186868
CAS No.: 2639445-09-1
M. Wt: 163.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(difluoromethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methanol is a compound of significant interest in the field of organic chemistry due to its unique structural features and potential applications. This compound contains a difluoromethyl group, which is known for its ability to enhance the metabolic stability and lipophilicity of molecules, making it a valuable moiety in drug design and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(difluoromethyl)-2-azabicyclo[21One common method is the difluoromethylation of a suitable precursor using difluoromethylating agents such as ClCF2H or novel non-ozone depleting difluorocarbene reagents . The reaction conditions often require the presence of a base and a suitable solvent to facilitate the formation of the difluoromethyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic modes . These methods are designed to be efficient and scalable, ensuring the consistent production of high-purity [4-(difluoromethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methanol.

Chemical Reactions Analysis

Types of Reactions

[4-(difluoromethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the difluoromethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while reduction can produce difluoromethyl alcohols.

Scientific Research Applications

Chemistry

In chemistry, [4-(difluoromethyl)-2-azabicyclo[211]hexan-1-yl]methanol is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound is investigated for its potential as a pharmaceutical agent. The difluoromethyl group is known to enhance the metabolic stability of drugs, making [4-(difluoromethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methanol a promising candidate for drug development .

Industry

In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of [4-(difluoromethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methanol involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the binding affinity of the compound to its target, leading to increased efficacy. The exact molecular targets and pathways depend on the specific application of the compound, whether it is used as a pharmaceutical agent or in other fields.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [4-(difluoromethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methanol lies in its bicyclic structure combined with the difluoromethyl group, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for various applications, particularly in drug design and development.

Properties

CAS No.

2639445-09-1

Molecular Formula

C7H11F2NO

Molecular Weight

163.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.